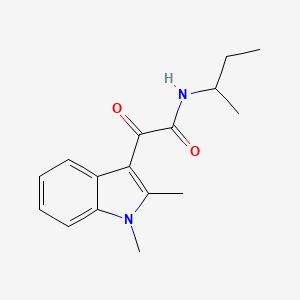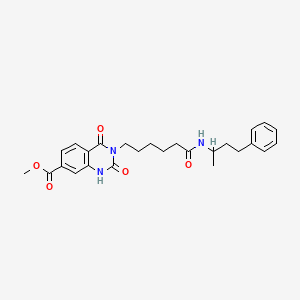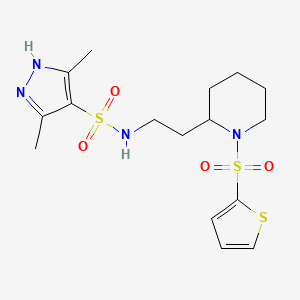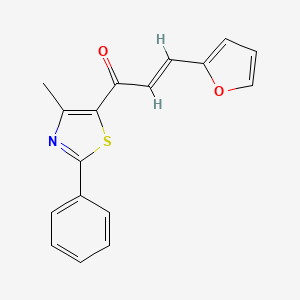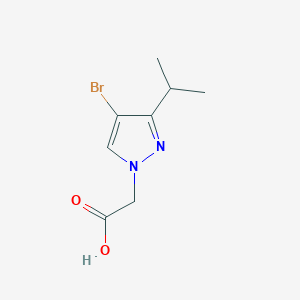
2-(4-Bromo-3-propan-2-ylpyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-3-propan-2-ylpyrazol-1-yl)acetic acid, commonly known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPPA is a pyrazole derivative that has a broad range of biological activities and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Biological Activity
- 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, related to the compound , have shown excellent antimicrobial activities, as demonstrated through their synthesis and characterization by elemental analysis, 1H NMR, and IR Spectroscopy (Sherkar & Bhandarkar, 2015).
Chemical Synthesis and Catalysis
- Cu(II)/pypzacac complexes, synthesized using a related ligand, exhibited excellent catalytic performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water (Xie et al., 2014).
Crystal Structures and Reactivity
- The compound's derivatives, such as N-Substituted Pyrazolines, were synthesized and their structures characterized by X-ray single crystal structure determination, contributing to the understanding of pyrazole-based compounds (Loh et al., 2013).
- Synthesis and reactivity studies of related compounds provide insights into the structural and chemical properties that could be relevant for the compound (Hikem-Oukacha et al., 2011).
Catalytic and Green Chemistry Applications
- The compound’s framework has been utilized in green chemistry, such as in the solvent-free synthesis of trisubstituted imidazoles, highlighting its potential in environmentally friendly chemical processes (Sonyanaik et al., 2018).
properties
IUPAC Name |
2-(4-bromo-3-propan-2-ylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQRWHTXKXPHDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

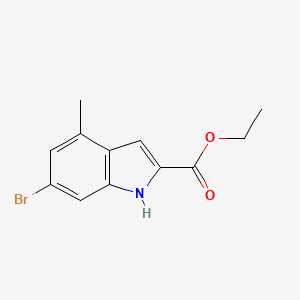



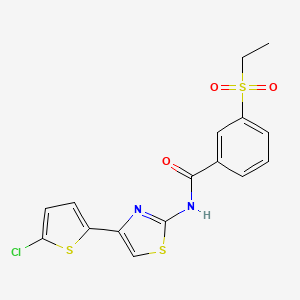
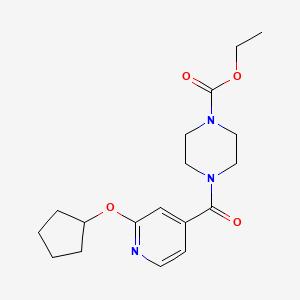

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)

